molecular formula C39H26O4 B3822008 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate

9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate

Cat. No. B3822008
M. Wt: 558.6 g/mol
InChI Key: PPMHTQZDQNLJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate, also known as FDB, is a type of organic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been found to have various applications in the fields of materials science, biochemistry, and pharmacology due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate is not well understood. However, it has been suggested that the compound may act as a modulator of cellular signaling pathways. It has also been found to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, which may be beneficial in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate is its relatively low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate. One of the potential applications of the compound is in the development of new drugs for the treatment of various diseases. The antioxidant and anti-inflammatory properties of 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate may be useful in the treatment of conditions such as cancer, diabetes, and cardiovascular diseases. Another potential application of 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate is in the development of new materials for electronic devices. The unique chemical properties of the compound make it a promising building block for the synthesis of organic semiconductors. Additionally, further research is needed to elucidate the mechanism of action of 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate and its potential applications in various fields of science.

Scientific Research Applications

9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate has been extensively used in scientific research due to its unique chemical properties. It has been found to have various applications in the fields of materials science, biochemistry, and pharmacology. In materials science, 9H-fluorene-9,9-diyldi-4,1-phenylene dibenzoate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes.

properties

IUPAC Name

[4-[9-(4-benzoyloxyphenyl)fluoren-9-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H26O4/c40-37(27-11-3-1-4-12-27)42-31-23-19-29(20-24-31)39(35-17-9-7-15-33(35)34-16-8-10-18-36(34)39)30-21-25-32(26-22-30)43-38(41)28-13-5-2-6-14-28/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMHTQZDQNLJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{9-[4-(Benzoyloxy)phenyl]-9H-fluoren-9-YL}phenyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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